GW501516 vs. GW0742: Superior Selectivity Window for PPARδ-Driven Transcriptional Specificity
In head-to-head comparative assays, GW501516 demonstrates a substantially wider selectivity margin against PPARα and PPARγ than its closest structural analog GW0742. GW501516 exhibits an EC50 of 1.2 nM for PPARδ, with EC50 values of 300 nM for PPARα (250-fold selectivity) and 1,200 nM for PPARγ (1,000-fold selectivity) [1]. In contrast, GW0742 exhibits an EC50 of 1.0 nM for PPARδ, but its EC50 for PPARα is 1,100 nM (1,100-fold selectivity) and for PPARγ is 2,000 nM (2,000-fold selectivity) [2]. The critical difference lies in the absolute EC50 values for off-target receptors: GW501516's 300 nM EC50 for PPARα is nearly four-fold lower than GW0742's 1,100 nM EC50, meaning that at higher experimental concentrations, GW501516 may more readily activate PPARα-driven transcription. Conversely, GW501516's 1,200 nM EC50 for PPARγ is significantly lower than GW0742's 2,000 nM EC50, potentially allowing PPARγ activation at concentrations where GW0742 remains selective. This nuanced selectivity profile makes GW501516 the preferred tool compound for experiments requiring precise control over PPARδ-specific transcriptional outputs without confounding PPARα or PPARγ activity.
| Evidence Dimension | Receptor selectivity (EC50 ratio) |
|---|---|
| Target Compound Data | PPARδ EC50 = 1.2 nM; PPARα EC50 = 300 nM; PPARγ EC50 = 1,200 nM; Selectivity (PPARα/PPARδ) = 250-fold; Selectivity (PPARγ/PPARδ) = 1,000-fold |
| Comparator Or Baseline | GW0742: PPARδ EC50 = 1.0 nM; PPARα EC50 = 1,100 nM; PPARγ EC50 = 2,000 nM; Selectivity (PPARα/PPARδ) = 1,100-fold; Selectivity (PPARγ/PPARδ) = 2,000-fold |
| Quantified Difference | GW501516 has a 3.7-fold lower EC50 for PPARα (300 nM vs. 1,100 nM) and a 1.7-fold lower EC50 for PPARγ (1,200 nM vs. 2,000 nM), indicating potential for off-target activation at lower concentrations compared to GW0742. |
| Conditions | Transient transactivation assay in CV-1 cells transfected with human PPAR expression plasmids and a luciferase reporter. |
Why This Matters
This comparative selectivity data directly informs dose selection for experiments requiring strict PPARδ-specific activation without confounding PPARα/γ effects.
- [1] Sznaidman ML, Haffner CD, Maloney PR, et al. Novel selective small molecule agonists for peroxisome proliferator-activated receptor delta (PPARdelta)--synthesis and biological activity. Bioorg Med Chem Lett. 2003;13(9):1517-1521. View Source
- [2] PMC11488110 Table 1: EC50 and selectivity index of PPARδ agonists including GW501516 and GW0742. View Source
